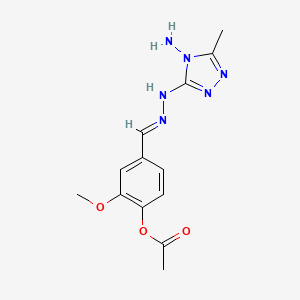![molecular formula C17H10N2O3 B11545259 3-methyl-2-nitro-11H-indeno[1,2-b]quinolin-11-one](/img/structure/B11545259.png)
3-methyl-2-nitro-11H-indeno[1,2-b]quinolin-11-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-2-nitro-11H-indeno[1,2-b]quinolin-11-one is a complex organic compound belonging to the class of nitrogen-containing heterocycles. These compounds are known for their diverse chemical reactivities and potential pharmacological activities. The structure of this compound includes an indenoquinoline core, which is a fused ring system combining indene and quinoline moieties.
Preparation Methods
The synthesis of 3-methyl-2-nitro-11H-indeno[1,2-b]quinolin-11-one can be achieved through various synthetic routes. One common method involves the condensation of ninhydrin with o-phenylenediamine in the presence of an acid catalyst . This reaction typically requires refluxing in a suitable solvent such as tetrahydrofuran (THF) for about an hour . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-methyl-2-nitro-11H-indeno[1,2-b]quinolin-11-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Scientific Research Applications
3-methyl-2-nitro-11H-indeno[1,2-b]quinolin-11-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in various organic reactions.
Industry: It can be used in the development of dyes, pigments, and organic semiconductors.
Mechanism of Action
The mechanism of action of 3-methyl-2-nitro-11H-indeno[1,2-b]quinolin-11-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its pharmacological effects. The compound’s ability to donate nitric oxide (NO) through cytochrome P450-catalyzed oxidation is one such mechanism, which can result in various biological effects .
Comparison with Similar Compounds
3-methyl-2-nitro-11H-indeno[1,2-b]quinolin-11-one can be compared with other similar compounds such as:
Properties
Molecular Formula |
C17H10N2O3 |
|---|---|
Molecular Weight |
290.27 g/mol |
IUPAC Name |
3-methyl-2-nitroindeno[1,2-b]quinolin-11-one |
InChI |
InChI=1S/C17H10N2O3/c1-9-6-11-12(8-15(9)19(21)22)17(20)13-7-10-4-2-3-5-14(10)18-16(11)13/h2-8H,1H3 |
InChI Key |
ZCBIMRHHLSXSOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=CC4=CC=CC=C4N=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(azepan-1-yl)-6-[(2Z)-2-(2,6-dichlorobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-1,3,5-triazin-2-amine](/img/structure/B11545180.png)
![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11545186.png)
![2-methoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-bromobenzoate](/img/structure/B11545188.png)

![4-[(E)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 3-bromobenzoate](/img/structure/B11545199.png)
![(2E,5E)-5-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11545205.png)
![4-{(E)-[2-(cyanoacetyl)hydrazinylidene]methyl}-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B11545232.png)
![2-(2,4-dibromophenyl)-4-[(E)-(heptylimino)methyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11545237.png)
![2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B11545248.png)
![2,6-bis(4-acetylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B11545249.png)
![4-[(E)-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-bromobenzoate](/img/structure/B11545250.png)
![4-[(E)-(2-{(2E)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 3-fluorobenzoate](/img/structure/B11545254.png)
![4-[(E)-({4-[(2E)-3-phenylprop-2-enoyl]phenyl}imino)methyl]phenyl (2E)-3-phenylprop-2-enoate](/img/structure/B11545256.png)
![N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B11545257.png)
